molecular formula C8H5N5 B018776 Tetrazolo[5,1-a]phthalazine CAS No. 234-82-2

Tetrazolo[5,1-a]phthalazine

Numéro de catalogue: B018776
Numéro CAS: 234-82-2
Poids moléculaire: 171.16 g/mol
Clé InChI: FIWXBGMUHHWRKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tetrazolo[5,1-a]phthalazine is a bicyclic heterocyclic compound featuring a fused tetrazole and phthalazine ring system. Its structural uniqueness, characterized by high nitrogen content and aromatic stability, has made it a scaffold of interest in medicinal chemistry. Notably, its derivatives often outperform structurally similar compounds in efficacy and safety profiles, as evidenced by preclinical studies.

Propriétés

IUPAC Name

tetrazolo[5,1-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c1-2-4-7-6(3-1)5-9-13-8(7)10-11-12-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWXBGMUHHWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177956
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-82-2
Record name Tetrazolo[5,1-a]phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrazolo(5,1-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo(5,1-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAZOLO(5,1-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEN3AS3YFZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[5,1-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often include the use of solvents such as acetic anhydride and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Crystallization techniques are employed to obtain the desired polymorphic forms, which are characterized by methods such as X-ray powder diffraction and differential scanning calorimetry .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrazolo[5,1-a]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different biological activities and properties .

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Effects

One significant application of tetrazolo[5,1-a]phthalazine derivatives, particularly 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808), has been in the treatment of inflammatory conditions. Research indicates that QUAN-0808 exhibits notable anti-inflammatory and analgesic properties. In experimental models, it significantly reduced paw edema and capillary permeability in mice, suggesting a mechanism of action that involves the inhibition of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) .

Anticoagulant and Antithrombotic Properties

Another critical application is its potential as an anticoagulant agent. Studies have shown that QUAN-0808 can delay bleeding and clotting times in mice and significantly reduce thrombus weight in rats. Its mechanism appears to involve modulation of both intrinsic and extrinsic coagulation pathways . This property is particularly relevant for developing treatments for cardiovascular diseases where thrombosis is a major concern.

Synthesis of Derivatives

The synthesis of this compound derivatives has been extensively studied due to their promising biological activities. Various synthetic routes have been developed to obtain these compounds, including reactions involving hydrazines and aromatic aldehydes . The ability to modify the structure allows researchers to tailor the pharmacological properties for specific therapeutic needs.

Insecticidal Activities

Some studies have explored the insecticidal properties of this compound derivatives. However, findings indicate that many synthesized compounds exhibit limited activity against pests . This highlights the need for further research to optimize these compounds for agricultural applications.

Case Studies and Research Findings

StudyApplicationFindings
Anti-inflammatoryQUAN-0808 reduced edema significantly in various models.
AnticoagulantDelayed bleeding time and reduced thrombus weight in animal models.
SynthesisDeveloped multiple synthetic routes for derivatives with varied activities.

Potential Future Applications

The versatility of this compound suggests several future research avenues:

  • Antidepressant Properties : Preliminary findings indicate potential antidepressant effects, warranting further investigation into its mechanisms and efficacy .
  • Exploration in Oncology : Given its biological activity profile, there is potential for exploring its use in cancer therapeutics.
  • Development of Novel Therapeutics : By modifying the chemical structure, it may be possible to enhance efficacy or reduce side effects in existing applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The pharmacological and physicochemical properties of Tetrazolo[5,1-a]phthalazine derivatives are frequently compared to analogs such as [1,2,4]triazolo[3,4-a]phthalazine , pyrazolo[5,1-b]thiazole , and thiazolylphthalazine derivatives. Key comparisons are outlined below:

Positive Inotropic Activity

This compound derivatives bearing substituted piperazine moieties (e.g., 6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)this compound) demonstrated superior in vitro positive inotropic activity compared to both the standard drug milrinone and triazolo analogs. In isolated rabbit heart models, tetrazolo derivatives increased left atrial stroke volume by 30–50% at 10 μM, whereas triazolo derivatives showed weaker effects (~15–25% improvement) .

Compound Class Inotropic Activity (vs. Milrinone) Key Active Derivative Mechanism Insights
This compound 3–5× higher potency 6-(4-methoxyphenylpiperazine) derivative PDE3 inhibition, Ca²⁺ sensitization
Triazolo[3,4-a]phthalazine 1–2× higher potency 6-(3-chlorobenzylpiperazine) derivative Moderate PDE3 inhibition

Anti-Inflammatory and Analgesic Effects

The derivative 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808) significantly reduced inflammation in murine models (e.g., 70% inhibition of carrageenan-induced paw edema at 400 mg/kg), comparable to indomethacin but with a peripheral mechanism of action. In contrast, triazolo derivatives exhibited weaker anti-inflammatory effects and lacked dose-dependent peripheral analgesia .

Parameter QUAN-0808 (Tetrazolo) Triazolo Derivatives Indomethacin (Standard)
Edema Inhibition (4h) 70% at 400 mg/kg 40–50% at 400 mg/kg 75% at 10 mg/kg
PGE2 Reduction 60% 30% 80%
Central Analgesia Absent Absent N/A

Anticonvulsant Activity

This compound derivatives like Q808 and compound 115 showed broad-spectrum anticonvulsant effects in maximal electroshock (MES) and pentylenetetrazole (PTZ) models. In MES tests, compound 115 achieved an ED₅₀ of 9.3 mg/kg , outperforming carbamazepine (ED₅₀ = 15 mg/kg) and triazolo derivatives (ED₅₀ = 12–18 mg/kg) .

Compound Class MES ED₅₀ (mg/kg) Protective Index (PI) Key Mechanism
This compound 9.3 12.5 GABAergic modulation, Na⁺ channel blockade
Triazolo[3,4-a]phthalazine 12–18 6–8 Moderate Na⁺ channel blockade
Carbamazepine 15 8 Na⁺ channel blockade

Physicochemical and Pharmacokinetic Properties

Polymorph studies of 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine revealed that crystalline form C exhibits 2–3× higher aqueous solubility than forms A and B, enhancing bioavailability. Triazolo derivatives generally have lower solubility due to reduced polarity .

Property Tetrazolo (Form C) Triazolo Derivatives
Aqueous Solubility 12.5 mg/mL 4–6 mg/mL
Melting Point 198–200°C 210–215°C
LogP 2.8 3.2–3.5

Activité Biologique

Tetrazolo[5,1-a]phthalazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological effects, including its positive inotropic, anticonvulsant, anti-inflammatory, and anticoagulant properties. The findings are supported by various studies and case reports.

1. Positive Inotropic Activity

Overview : this compound derivatives have been synthesized and evaluated for their positive inotropic effects, which enhance the force of heart contractions.

Key Findings :

  • A study reported that certain derivatives of this compound exhibited superior inotropic activity compared to the established drug milrinone. For instance, one derivative demonstrated a stroke volume increase of 12.02 ± 0.20% at a concentration of 3×105M3\times 10^{-5}\,\text{M}, while milrinone only achieved 2.46 ± 0.07% at the same concentration .
  • The structure-activity relationship (SAR) indicates that modifications to the benzylpiperazine moiety can significantly influence the potency of these compounds .
CompoundStroke Volume Increase (%)Concentration (M)
Milrinone2.46 ± 0.073×1053\times 10^{-5}
Derivative 8m12.02 ± 0.203×1053\times 10^{-5}

2. Anticonvulsant Activity

Overview : this compound derivatives have been investigated for their anticonvulsant properties in various animal models.

Key Findings :

  • The derivative QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) showed significant anticonvulsant activity with an ED50 of 6.8 mg/kg in the maximal electroshock seizure model. This compound exhibited a protective index (PI) of 67.1 , indicating a favorable safety profile compared to carbamazepine (PI = 6.4) .
  • QUAN-0808 also demonstrated efficacy against chemically induced seizures with a high PI value of over 187.5 , suggesting low neurotoxicity and effective seizure control .

3. Anti-inflammatory and Antinociceptive Effects

Overview : Recent studies have highlighted the anti-inflammatory properties of this compound derivatives.

Key Findings :

  • QUAN-0808 was found to produce significant anti-inflammatory effects in animal models, contributing to its potential use in treating inflammatory conditions .
  • The compound exhibited peripheral antinociceptive effects, suggesting its utility in pain management .

4. Anticoagulant Activity

Overview : The anticoagulant properties of this compound derivatives are being explored as potential therapeutic agents for cardiovascular diseases.

Key Findings :

  • In experimental models, QUAN-0808 significantly reduced thrombus weight by 62.6% and delayed plasma prothrombin time by 58.7% , indicating strong antithrombotic effects .
  • The compound was shown to inhibit thrombin-induced calcium influx in rabbit platelets, which may contribute to its anticoagulant mechanism .

Q & A

Q. What are the common synthetic routes for Tetrazolo[5,1-a]phthalazine derivatives, and how are yields optimized?

this compound derivatives are synthesized via multicomponent reactions (MCRs) or cyclization strategies. A one-step method involves hydrazine, 2-formylbenzoic acid, and TMS-azide under reflux, achieving a 48% yield . Alternative routes include reacting hydrazinophthalazine intermediates with carbonyl compounds (e.g., pyruvic acid) to form triazolo-phthalazine hybrids, with yields dependent on substituent reactivity and reaction time . Optimization focuses on solvent selection (e.g., ethanol or DMF), catalyst use (e.g., p-toluenesulfonic acid), and temperature control .

Q. Which experimental seizure models are used to evaluate the anticonvulsant activity of this compound derivatives?

Studies employ maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and strychnine-induced seizure models in mice. For example, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine showed ED50 values of 24.6 mg/kg (MES) and 38.2 mg/kg (scPTZ), with minimal neurotoxicity . These models assess seizure threshold modulation and GABAergic/glutamatergic pathway interactions.

Q. How is structural characterization of this compound derivatives performed?

Techniques include <sup>1</sup>H/<sup>13</sup>C NMR (500 MHz) for proton environment analysis, IR spectroscopy for functional group identification (e.g., C=N stretch at 1630 cm<sup>-1</sup>), and mass spectrometry for molecular ion confirmation. Quantum chemical calculations (e.g., DFT) validate NMR assignments and predict electronic properties .

Advanced Research Questions

Q. How can one-pot synthesis conditions for this compound be optimized to improve efficiency?

Green chemistry approaches, such as ultrasound-assisted MCRs or dendritic polymer catalysts, enhance reaction efficiency. For instance, amine-loaded catalytic capsules reduce reaction time (2–4 hours) and improve yields (up to 85%) by stabilizing intermediates . Solvent-free conditions and microwave irradiation are also explored to minimize side reactions .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

Discrepancies in anticonvulsant vs. anticoagulant activities (e.g., 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine showing both effects) are resolved via mechanistic studies:

  • Target-specific assays : Isolate activity pathways (e.g., voltage-gated sodium channel inhibition for anticonvulsant effects vs. platelet aggregation inhibition for anticoagulation) .
  • Dose-response analysis : Determine therapeutic windows (e.g., anticonvulsant activity at 25–50 mg/kg vs. anticoagulant effects at >100 mg/kg) .

Q. How do computational methods aid in designing this compound-based therapeutics?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like VEGFR-2 or COX-2. For example, 6-substituted derivatives show strong binding affinity (ΔG = −9.2 kcal/mol) to the GABAA receptor, correlating with anticonvulsant efficacy . QSAR models optimize substituent selection (e.g., electron-withdrawing groups enhance activity) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how are they mitigated?

  • Low yields in azide cyclization : Use NaN3 in DMF at 80°C to improve cyclization efficiency .
  • Byproduct formation : Employ column chromatography (silica gel, chloroform:methanol 9:1) or recrystallization for purification .

Q. How are pharmacokinetic properties of this compound derivatives evaluated?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) predict metabolic pathways .
  • In vivo studies : LC-MS/MS quantifies plasma concentrations in animal models (e.g., rhesus monkeys) to calculate half-life (t1/2) and bioavailability .

Critical Analysis of Evidence

  • Anticonvulsant vs. Neurotoxicity : Derivatives with alkoxy substituents (e.g., 6-ethoxy) show lower neurotoxicity (TD50 > 500 mg/kg) compared to halogenated analogs, suggesting substituent polarity influences safety .
  • Synthetic Scalability : While MCRs are efficient, industrial-scale production requires solvent recycling and catalyst recovery systems to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrazolo[5,1-a]phthalazine
Reactant of Route 2
Tetrazolo[5,1-a]phthalazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.